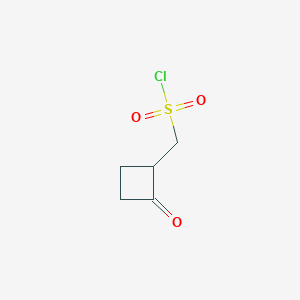

(2-氧代环丁基)甲磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

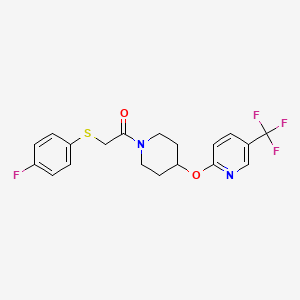

(2-Oxocyclobutyl)methanesulfonyl chloride is a chemical compound that is widely used in scientific research for its unique properties. It is a versatile reagent that has been used in the synthesis of various organic compounds.

科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of (2-Oxocyclobutyl)methanesulfonyl chloride, focusing on six unique applications:

Pharmaceutical Synthesis

(2-Oxocyclobutyl)methanesulfonyl chloride is used as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the introduction of the oxocyclobutyl group into complex molecules, which can enhance the biological activity and stability of the resulting drugs. This compound is particularly valuable in the development of novel anti-inflammatory and anti-cancer agents .

Organic Synthesis

In organic chemistry, (2-Oxocyclobutyl)methanesulfonyl chloride serves as a versatile reagent for the introduction of the methanesulfonyl group into organic molecules. This functional group is essential for various chemical transformations, including nucleophilic substitution and elimination reactions. Its reactivity makes it a valuable tool for constructing complex organic frameworks .

Material Science

This compound is also explored in material science for the development of advanced materials. Its incorporation into polymer matrices can improve the thermal and mechanical properties of the resulting materials. Researchers are investigating its potential in creating high-performance polymers for applications in electronics, aerospace, and automotive industries .

Catalysis

(2-Oxocyclobutyl)methanesulfonyl chloride is used as a catalyst or catalyst precursor in various chemical reactions. Its ability to facilitate reactions under mild conditions makes it an attractive option for green chemistry applications. It is particularly effective in promoting reactions such as esterification, transesterification, and polymerization .

Bioconjugation

In the field of bioconjugation, this compound is employed to link biomolecules such as proteins, peptides, and nucleic acids to various substrates. Its reactivity with amines and thiols allows for the creation of stable bioconjugates, which are essential for developing diagnostic tools, drug delivery systems, and biosensors .

Agricultural Chemistry

(2-Oxocyclobutyl)methanesulfonyl chloride is investigated for its potential use in agricultural chemistry. It can be used to synthesize agrochemicals that protect crops from pests and diseases. Its unique chemical properties enable the development of more effective and environmentally friendly pesticides and herbicides .

属性

IUPAC Name |

(2-oxocyclobutyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3S/c6-10(8,9)3-4-1-2-5(4)7/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIINIRVDYPTLPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Oxocyclobutyl)methanesulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-[(5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate](/img/structure/B2506738.png)

![N-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2506740.png)

![2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2506745.png)

![6-iodothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2506746.png)

![N-(4-methylbenzyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2506749.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2506750.png)

![(2E)-2-[(4-fluoroanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2506751.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate](/img/structure/B2506754.png)

![N-[(4-Methylidenecyclohexyl)methyl]prop-2-enamide](/img/structure/B2506758.png)